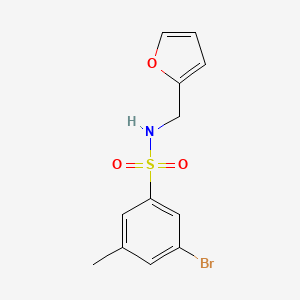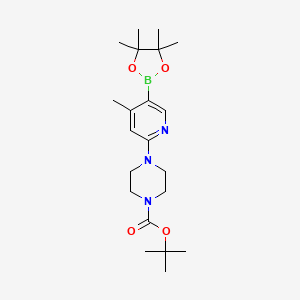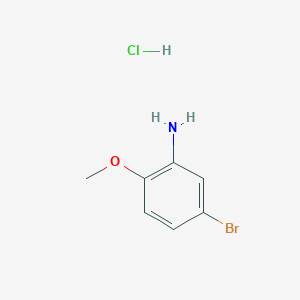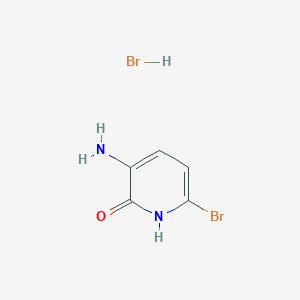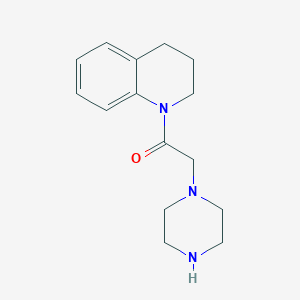
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C15H21N3O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one consists of a piperazine ring attached to a tetrahydroquinoline ring via an ethanone linker . The InChI code for this compound is 1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H .
科学的研究の応用
Crystal Structure and Analysis
Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and Hirshfeld surface analysis of a closely related hydrochloride salt derivative. Their work provides insights into the molecular arrangement and potential interaction sites of these compounds, which is crucial for understanding their reactivity and interaction with biological targets (Ullah & Stoeckli-Evans, 2021).
Synthesis of Hybrid Molecules
A 2023 study described the synthesis of hybrid molecules combining 1,3,5-triazine and hydroquinoline moieties, showcasing a method for creating compounds that are promising for studying biological actions. This approach includes complex synthesis steps, offering a pathway to explore the therapeutic potential of these compounds (ChemChemTech, 2023).
Antifungal Activity
Zhang et al. (2018) synthesized novel aspernigerin derivatives containing the tetrahydroquinoline structure, demonstrating significant antifungal activity against Valsa mali. Their work highlights the potential of these compounds in developing new antifungal agents, indicating the chemical's utility in addressing plant pathogen challenges (Zhang et al., 2018).
Antiviral and Antibacterial Activities
The synthesis and evaluation of certain derivatives for antifungal and antibacterial activities underline the potential of these compounds in treating infectious diseases. A 2018 study by Selvakumar et al. demonstrated the antiviral activity against an avian paramyxo virus, showing the scope of these compounds in virology research (Selvakumar et al., 2018).
Analgesic and Anti-inflammatory Activities
A study by Aboutabl et al. (2020) explored the in-vitro and in-vivo anti-inflammatory and analgesic activities of a 7-chloro-4-(piperazin-1-yl)quinoline derivative. Their findings indicate that these compounds can significantly inhibit inflammatory mediators, suggesting their utility in developing new therapies for pain and inflammation (Aboutabl et al., 2020).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQCTLKESINQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


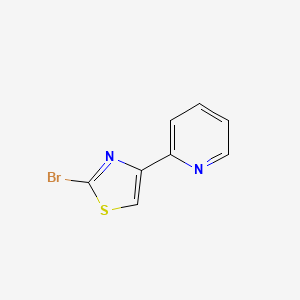
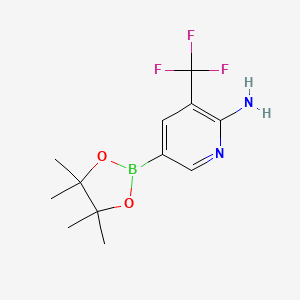

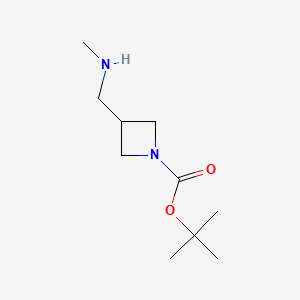


![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)
